Ezetimibe-d4
Description
Role as an Internal Standard in Quantitative Analysis
Ezetimibe-d4 serves as a critical internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for quantifying ezetimibe and its metabolites in biological matrices. Its near-identical physicochemical properties to unlabeled ezetimibe ensure co-elution during chromatographic separation while allowing distinct detection via mass shift (Δm/z +4). For example, in human plasma assays, transitions at m/z 408→271 (ezetimibe) and m/z 412→275 (this compound) enable simultaneous quantification with a linear range of 0.05–15 ng/mL.
The deuterated IS compensates for matrix effects and ionization variability, improving method accuracy. In a validated LC-MS/MS protocol, this compound reduced inter-day variability to <5% and enhanced recovery rates to 85–92% compared to non-deuterated analogs. Its stability under acidic extraction conditions (e.g., solid-phase extraction with methanol/acetonitrile) further supports robust pharmacokinetic studies.
Table 2: Performance Metrics of this compound in LC-MS/MS Assays
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 0.05–15 ng/mL (plasma) | |
| Limit of Quantification | 0.05 ng/mL | |
| Intra-day Precision | 2.1–4.8% RSD | |
| Inter-day Precision | 3.7–5.2% RSD |
Historical Development of Deuterated Ezetimibe Derivatives
The development of deuterated ezetimibe analogs emerged in the early 2000s alongside advancements in high-resolution mass spectrometry. Initial efforts focused on synthesizing [¹³C₆]-ezetimibe for metabolic studies, but deuterated versions like this compound gained prominence due to lower production costs and equivalent analytical performance. Early synthetic routes faced challenges in retaining stereochemical purity at the β-lactam ring, resolved using titanium-mediated coupling reactions and chiral auxiliaries.
By 2010, optimized protocols enabled large-scale production of this compound with >99% enantiomeric excess, driven by demand for precise quantification in combination therapies (e.g., ezetimibe/simvastatin). Recent innovations include deuterated glucuronide metabolites (e.g., this compound phenolic glucuronide) to study enterohepatic recirculation.
Key Milestones :
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ARVCERDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093659-90-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Ezetimibe-d4, also known as Ezetimibe, primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
this compound interacts with its target, the NPC1L1 protein, by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intestinal absorption of cholesterol and phytosterols . By inhibiting the NPC1L1 protein, this compound reduces the absorption of these substances, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .
Pharmacokinetics
this compound is highly water-insoluble, making bioavailability studies infeasible . Upon ingestion, it undergoes glucuronidation in the intestinal epithelium before absorption and subsequently enters an enterohepatic recirculation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels . This is achieved by reducing the delivery of intestinal cholesterol to the liver, stimulating the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Action Environment
The action of this compound is influenced by environmental factors such as diet and the presence of other medications. For instance, the effectiveness of this compound can be enhanced when combined with a statin, providing either a complementary or an alternative mode of cholesterol reduction . Furthermore, the drug’s action, efficacy, and stability can be affected by the patient’s overall health status and the presence of certain conditions such as liver disease .
Biochemical Analysis
Biochemical Properties
Ezetimibe D4 interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which is essential in promoting intestinal cholesterol uptake. By inhibiting NPC1L1, Ezetimibe D4 interferes with the intestinal uptake of cholesterol and phytosterols, reducing the delivery of intestinal cholesterol to the liver.
Cellular Effects
Ezetimibe D4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment. It also influences cell function by affecting cholesterol absorption, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ezetimibe D4 exerts its effects at the molecular level primarily by inhibiting the NPC1L1 protein. This protein plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway. By blocking this pathway, Ezetimibe D4 reduces the absorption of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver.
Temporal Effects in Laboratory Settings
In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment
Metabolic Pathways
Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake. The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions. More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.
Transport and Distribution
Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells
Biological Activity
Ezetimibe-d4, also known as 4-dehydroxy-4-amino this compound, is a deuterated derivative of ezetimibe, which is primarily recognized for its role as a selective cholesterol absorption inhibitor. This compound has garnered interest in pharmacological research due to its unique properties and potential applications in managing hyperlipidemia and cardiovascular diseases.
Chemical Structure and Properties
This compound features a molecular formula of CHDNO with a molecular weight of approximately 327.23 g/mol. The deuterated structure enhances its metabolic stability, which may provide advantages over non-deuterated forms in both pharmacokinetic studies and therapeutic applications. The key structural components include:
- Phenolic Hydroxyl Group : Essential for biological activity.
- Amino Group : Plays a critical role in inhibiting cholesterol absorption.
This compound functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a crucial transporter located in the intestinal epithelium responsible for cholesterol uptake. By blocking this protein, this compound effectively reduces the intestinal absorption of dietary cholesterol and phytosterols, leading to lower plasma cholesterol levels. This mechanism is particularly beneficial for individuals with hyperlipidemia.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : this compound is rapidly absorbed after oral administration, undergoing extensive first-pass metabolism primarily in the intestine.
- Metabolites : The main active metabolite, ezetimibe phenoxy glucuronide (EZE-Ph), is generated quickly (>95%) in the intestinal tract and plays a significant role in the drug's efficacy.
- Impact of Hepatic Impairment : Studies indicate that hepatic impairment can significantly alter the pharmacokinetics of ezetimibe and its metabolites, leading to increased plasma exposure due to reduced biliary excretion and altered enzyme activity in the liver .
Table 1: Summary of Pharmacokinetic Studies
| Study Type | Findings | |
|---|---|---|
| Animal Model (CCl₄-induced hepatic failure) | Increased plasma exposure of EZE and EZE-Ph by 11.1- and 4.4-fold respectively | Hepatic impairment affects drug metabolism but not intestinal absorption |
| In Vitro Metabolism | EZE-Ph was a substrate for multiple transporters; hepatic uptake remained unchanged | Suggests complex interactions between drug transporters under different physiological conditions |
| Clinical Study | Co-administration with rosuvastatin showed altered pharmacokinetic parameters (AUC, Cmax) | Indicates potential drug-drug interactions that warrant further investigation |
Case Study: Impact on Hyperlipidemia Management
In a clinical setting, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable case involved a cohort treated with this compound who exhibited significant reductions in LDL cholesterol levels without adverse effects on triglyceride absorption or bile acid micelle solubilization .
Scientific Research Applications
Pharmacokinetic Studies
Ezetimibe-d4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying ezetimibe in human plasma. This application is crucial for accurately assessing the pharmacokinetics of ezetimibe, especially following oral administration.
Methodology
- Sample Preparation : A simple one-step liquid-liquid extraction process is employed to isolate ezetimibe from plasma samples.
- Chromatographic Conditions : The separation is performed on a Gemini C18 column using a mixture of acetonitrile and formic acid as the mobile phase.
- Quantification : Multiple reaction monitoring (MRM) mode is used for quantifying the parent and product ions of ezetimibe and this compound, ensuring high sensitivity and specificity.
Results
The developed LC-MS/MS method demonstrated:
- Linearity over a concentration range of 0.1 to 20 ng/ml.
- A coefficient of determination (r²) of 0.9999, indicating excellent accuracy and reliability for pharmacokinetic assessments .
Cholesterol Absorption Studies
This compound plays a significant role in studying the mechanisms of cholesterol absorption inhibition by ezetimibe. Research has shown that ezetimibe selectively inhibits intestinal cholesterol absorption, which has implications for managing hyperlipidemia and cardiovascular diseases.
Case Studies on Ezetimibe's Effectiveness
Several studies have documented the effects of ezetimibe on cholesterol levels and atherosclerosis:
- A study involving apolipoprotein E-deficient mice indicated that ezetimibe significantly reduced atherosclerotic lesions by lowering plasma cholesterol levels. The treatment also modulated key proteins involved in foam cell formation, such as CD36 and scavenger receptor class B1 .
- In rabbit models of accelerated atherosclerosis, ezetimibe treatment decreased macrophage content within plaques and reduced inflammatory markers like monocyte chemoattractant protein-1, highlighting its anti-inflammatory properties .
Combination Therapy Insights
Research has explored the effects of combining ezetimibe with other lipid-lowering agents, such as statins:
- A clinical trial assessed the pharmacokinetic interactions between rosuvastatin and ezetimibe, revealing no significant interactions that would alter the efficacy or safety profiles when used together .
- The combination therapy showed enhanced effects on plaque stabilization and reduction in inflammatory responses compared to monotherapy with either drug alone .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Pharmacokinetic Studies | High sensitivity LC-MS/MS method using this compound as an internal standard. |
| Cholesterol Absorption Studies | Ezetimibe inhibits Niemann-Pick C1-like 1 protein, reducing cholesterol uptake. |
| Case Studies | Significant reduction in atherosclerotic lesions and inflammatory markers. |
| Combination Therapy | No significant interactions; enhanced efficacy observed with combined use. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ezetimibe-d4 is part of a broader family of ezetimibe derivatives, metabolites, and isotope-labeled analogs. Below is a detailed comparison:
Structural Analogs and Metabolites
Functional and Analytical Differences
Deuterium Labeling: this compound and its glucuronide are deuterated to avoid interference in mass spectrometry, enabling precise quantification of the parent drug and metabolites . Non-deuterated analogs (e.g., ezetimibe ketone) lack this utility. Example: In bioequivalence studies, this compound improved assay accuracy, with a linear range of 0.0500–20.0 ng/mL for unconjugated ezetimibe .
Metabolic Stability: this compound Beta-D-Glucuronide is resistant to enzymatic hydrolysis compared to non-deuterated glucuronides, making it ideal for studying phase II metabolism . In contrast, ezetimibe ketone is a product of phase I oxidation and is less stable in plasma .
Impurity Profiling: Non-deuterated impurities (e.g., de-fluoro ezetimibe, THP compound) are critical for quality control in drug manufacturing. These lack deuterium and are structurally distinct, affecting their retention times in HPLC .
Pharmacokinetic and Pharmacodynamic Data
| Parameter | Ezetimibe | This compound | This compound Beta-D-Glucuronide | 4”DeFluoro-4”methyl-ezetimibe-d4 |
|---|---|---|---|---|
| tmax (h) | 4–6 | N/A | 12–24 | N/A |
| Cmax (ng/mL) | 3.4–5.6 | N/A | 1.2–2.5 | N/A |
| Half-life (h) | 22 | N/A | 48–72 | N/A |
Data derived from clinical trials and in vitro studies .
Preparation Methods
Deuterated Precursor Approach
The synthesis begins with non-deuterated ezetimibe intermediates. Deuterium is introduced during the formation of the benzofuran moiety using deuterated reagents. For example:
-
Deuterated Acetophenone Derivatives : Key intermediates like 4-fluorophenylacetone-d4 are synthesized via catalytic deuteration (e.g., D gas over palladium) to replace hydrogens at the β-position.
-
Grignard Reactions : Deuterated methylmagnesium bromide (CDMgBr) is employed to introduce CD groups during side-chain elongation.
Post-Synthetic Isotopic Exchange
In cases where precursor deuteration is impractical, post-synthetic hydrogen-deuterium exchange is utilized:
-
Acid-Catalyzed Exchange : Treatment with DO and HCl at elevated temperatures (60–80°C) selectively deuterates labile hydrogens on the azetidinone ring.
-
Base-Mediated Exchange : Potassium tert-butoxide in deuterated methanol facilitates exchange at aromatic positions adjacent to electron-withdrawing groups.
Optimization of Reaction Conditions
Solvent and Temperature Control
Deuteration reactions require anhydrous solvents (e.g., deuterated DMSO or THF) to prevent proton back-exchange. Optimal temperatures range from 25°C (for catalytic deuteration) to 80°C (for acid/base-mediated exchanges).
Catalytic Systems
-
Homogeneous Catalysts : Wilkinson’s catalyst (RhCl(PPh)) enables selective deuteration of allylic positions without over-reduction.
-
Heterogeneous Catalysts : Pd/C or PtO in D atmosphere ensures efficient H/D exchange at sterically accessible sites.
Purification and Characterization
Chromatographic Techniques
Mass Spectrometric Validation
Quantitative analysis via MRM transitions (m/z 412.1→270.8) confirms isotopic purity ≥98%. Residual protonated species are detectable at <0.1% using high-resolution Orbitrap systems.
Industrial-Scale Production Challenges
Cost of Deuterated Reagents
Deuterated solvents (e.g., DO, CDOD) account for ~60% of total production costs. Recycling systems using membrane distillation mitigate expenses.
Regulatory Considerations
The FDA requires isotopic purity certificates for clinical trial materials. Batch-to-batch variability must be <2%, necessitating rigorous QC protocols.
Case Study: Pilot-Scale Synthesis
Objective : Produce 100 g of this compound with ≥99% isotopic purity.
Method :
-
Deuteration : Benzofuran precursor treated with D/Pd/C (50 psi, 40°C, 24 h).
-
Coupling : Reaction with azetidinone intermediate using EDCI/HOBt.
-
Purification : Two-step HPLC (normal-phase followed by reverse-phase).
Results :
Q & A
Q. How to systematically address discrepancies in this compound’s reported binding affinity to NPC1L1?
- Methodological Answer :
- Step 1 : Replicate assays under standardized conditions (e.g., surface plasmon resonance with immobilized NPC1L1).
- Step 2 : Compare deuterated vs. non-deuterated Ezetimibe side-by-side.
- Step 3 : Apply molecular dynamics simulations to assess deuterium’s impact on binding pocket interactions.
- Step 4 : Publish negative results in open-access repositories to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
